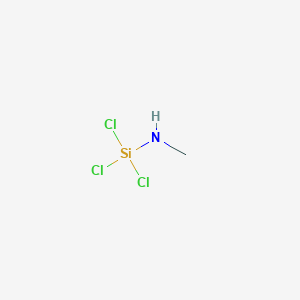
1,1,1-Trichloro-N-methylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-N-methylsilanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three chlorine atoms and one methyl group, along with an amine group
Méthodes De Préparation
The synthesis of 1,1,1-Trichloro-N-methylsilanamine typically involves the reaction of trichlorosilane with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{SiCl}_3\text{H} + \text{CH}_3\text{NH}_2 \rightarrow \text{SiCl}_3\text{N(CH}_3\text{)} ]
In industrial settings, the production of this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The reaction is typically conducted at elevated temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
1,1,1-Trichloro-N-methylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups such as alkyl or aryl groups. This is often achieved using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or siloxanes. Reduction reactions can lead to the formation of silanes.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include water, alcohols, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1-Trichloro-N-methylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in the development of new pharmaceuticals.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which 1,1,1-Trichloro-N-methylsilanamine exerts its effects involves interactions with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, making it useful in catalysis and material science. Its ability to undergo hydrolysis and form silanols is particularly important in its applications in coatings and adhesives.
Comparaison Avec Des Composés Similaires
1,1,1-Trichloro-N-methylsilanamine can be compared to other organosilicon compounds such as:
1,1,1-Trichlorosilane: Similar in structure but lacks the amine group, making it less versatile in certain applications.
Trimethylsilanamine: Contains three methyl groups instead of chlorine atoms, resulting in different reactivity and applications.
1,1,2-Trichloroethane: Although not an organosilicon compound, it shares some chemical properties with this compound, such as the presence of multiple chlorine atoms.
Propriétés
Numéro CAS |
35505-18-1 |
|---|---|
Formule moléculaire |
CH4Cl3NSi |
Poids moléculaire |
164.49 g/mol |
Nom IUPAC |
N-trichlorosilylmethanamine |
InChI |
InChI=1S/CH4Cl3NSi/c1-5-6(2,3)4/h5H,1H3 |
Clé InChI |
NCMVPNWADQCPNO-UHFFFAOYSA-N |
SMILES canonique |
CN[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


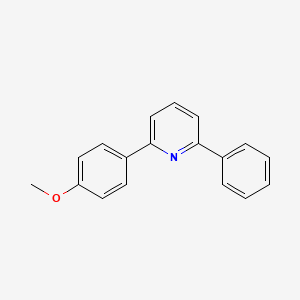
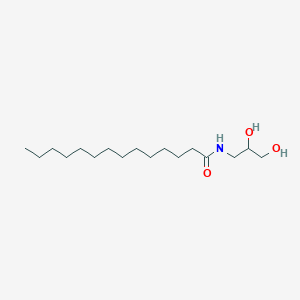
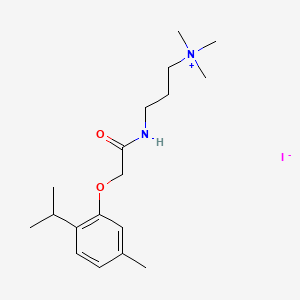

![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
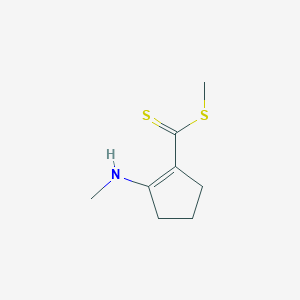

![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
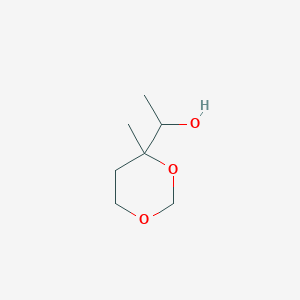
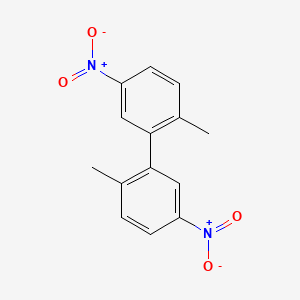

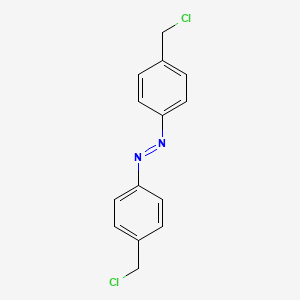
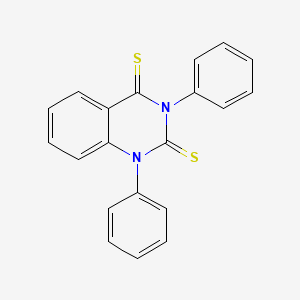
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
